N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
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Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3S/c22-13-3-1-12(2-4-13)10-27-20(29)19-17(7-8-31-19)26(21(27)30)11-18(28)25-16-9-14(23)5-6-15(16)24/h1-9,17,19H,10-11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZLCYIVWVOUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2C1N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential biological activities. Its structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 447.4 g/mol. The compound features a thieno[3,2-d]pyrimidine core that is known for its biological activity.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors within biological systems. Compounds in the thieno[3,2-d]pyrimidine family often exhibit inhibition of key metabolic pathways, which can lead to antimicrobial or anticancer effects.
Antimicrobial Activity
Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial activity. For instance:
- In Vitro Studies : Various thieno[3,2-d]pyrimidine compounds have been tested against Gram-positive and Gram-negative bacteria. In one study, compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .
- Toxicity Assessments : The most potent compounds from related studies were found to be non-toxic up to certain concentrations (200 µmol/L), suggesting a favorable safety profile for further development .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thieno[3,2-d]pyrimidine derivatives:
- Breast Cancer Cell Lines : In experiments involving MDA-MB-231 breast cancer cells, certain derivatives exhibited stronger inhibitory effects than established chemotherapeutic agents . This indicates that this compound may also possess significant anticancer potential.
Research Findings Summary
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thieno[3,2-d]pyrimidine derivatives against multiple bacterial strains. The results indicated that specific substitutions on the thieno[3,2-d]pyrimidine core significantly enhanced antibacterial activity .
- Anticancer Screening : Another investigation focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives against breast cancer cell lines. The study concluded that these compounds could be optimized for clinical use due to their potent inhibitory effects on cancer cell proliferation .
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can serve as a valuable building block for synthesizing more complex molecules. Its reactivity allows researchers to explore new synthetic methodologies and reaction mechanisms. The compound's unique functional groups facilitate various chemical reactions that can lead to innovative materials or pharmaceuticals.
Biology
Biologically, this compound may be investigated for its bioactive properties. Research could focus on its interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures exhibit significant biological activity, making this compound a candidate for further investigation in drug discovery and development. Its potential therapeutic applications could include treatments for diseases influenced by the targets it interacts with.
Medicine
In medicinal chemistry, this compound could be explored as a drug candidate. The compound's structural features may enable it to bind effectively to molecular targets involved in various diseases. This characteristic is crucial in the design of new therapeutics aimed at conditions such as cancer or infectious diseases.
Industry
From an industrial perspective, this compound's unique chemical properties may lend themselves to applications in developing advanced materials like polymers or coatings. The fluorinated structure can enhance material performance by improving thermal stability and resistance to chemical degradation.
Q & A
Q. What are the optimal synthetic routes for preparing N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamide, and how can purity be ensured?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization of the thienopyrimidine core and subsequent substitution with fluorophenyl and acetamide groups. Key steps include:
- Step 1: Condensation of thiophene derivatives with urea or thiourea under reflux in DMF to form the pyrimidine ring .
- Step 2: Alkylation using 4-fluorobenzyl bromide in the presence of K₂CO₃ in acetone at 60°C .
- Step 3: Acetamide coupling via nucleophilic substitution with N-(2,5-difluorophenyl) chloroacetamide in THF .
Purity Optimization: - Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress .
- Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR: Key peaks include aromatic protons (δ 7.2–8.1 ppm), acetamide NH (δ 10.2 ppm), and thienopyrimidine carbonyl carbons (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Expected molecular ion [M+H]+ at m/z 470.0821 (C₂₂H₁₅F₃N₃O₃S) .
- IR Spectroscopy: Confirm carbonyl stretches (1670–1700 cm⁻¹ for C=O) and NH bending (1550 cm⁻¹) .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., Akt) or receptors (e.g., EGFR) based on structural analogs .
- In Vitro Assays:
- Enzyme inhibition: Use fluorescence-based kinase assays (IC₅₀ determination) .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with cisplatin as a positive control .
- Controls: Include solvent-only and structurally related inactive analogs to rule off-target effects .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s reaction mechanisms and regioselectivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies for key steps (e.g., cyclization) using Gaussian 16 with B3LYP/6-31G(d) basis set .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF polarity) on reaction kinetics .
- Regioselectivity Analysis: Compare Fukui indices for nucleophilic attack sites on intermediates .
Q. What crystallographic strategies resolve structural ambiguities in analogs of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: DMSO/water) and collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation) .
- Refinement: Use SHELXL for structure solution; analyze hydrogen bonding (e.g., N–H···O interactions) and π-π stacking .
- Validation: Compare experimental bond lengths/angles with Cambridge Structural Database entries .
Q. How should contradictory bioactivity data across studies be addressed?
Methodological Answer:
- Source Analysis: Compare substituent effects (e.g., 2,5-difluorophenyl vs. 4-chlorophenyl analogs) .
- Assay Standardization: Re-test under uniform conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis: Use tools like RevMan to pool data from multiple studies, adjusting for cell line variability .
Q. What molecular docking protocols predict target binding modes?
Methodological Answer:
- Software: AutoDock Vina or Schrödinger Glide for docking into kinase pockets (PDB: 1UNQ for Akt) .
- Parameters: Set grid box dimensions (20 ų) centered on catalytic lysine. Validate with co-crystallized ligands .
- Validation: Perform mutagenesis (e.g., K179A in Akt) to confirm predicted hydrogen bonds .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
